Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride
Description
Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride is an azetidine derivative characterized by a benzyl carbamate group at the 1-position and a (2-hydroxyethyl)amino substituent at the 3-position of the azetidine ring, with a hydrochloride counterion. Its molecular formula is C₇H₉ClN₂OS, and it has a molecular weight of 204.68 g/mol .
Properties
Molecular Formula |
C13H19ClN2O3 |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-7-6-14-12-8-15(9-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H |
InChI Key |
CJVAHULVQUETBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)NCCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods are efficient and allow for the preparation of functionalized azetidines with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares the target compound with five structurally related azetidine derivatives:
Commercial Availability and Suppliers
- However, structurally related compounds (e.g., tert-butyl-protected azetidines) are stocked by specialty chemical suppliers like Enamine Ltd and BLDpharm .
- The dichlorophenoxy-propanol derivative () is supplied by multiple vendors, including Abbott India and Nanjing Bangnuo Bio-Tech, highlighting regional availability variations .
Research Implications and Gaps
While the target compound shares structural motifs with beta-adrenergic ligands (e.g., cyanopindolol, propranolol in ), its specific biological activity remains unexplored in the provided data. Comparative studies should focus on:
- Receptor Binding Assays : Testing affinity for β1/β2-adrenergic receptors.
- Solubility and Permeability : Leveraging its hydroxyethyl group for improved bioavailability over lipophilic analogs.
- Derivatization Potential: Utilizing the azetidine core for combinatorial libraries, as seen with tert-butyl and benzyl carbamate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
